molecular formula C20H15N3O B5884037 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one CAS No. 6055-75-0

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

Cat. No.: B5884037
CAS No.: 6055-75-0
M. Wt: 313.4 g/mol
InChI Key: FVYAEJZGTDVHKQ-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with 2-pyridinecarboxaldehyde and p-tolualdehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: Similar in structure but with a phenyl group instead of a pyridine and tolyl group.

    3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione: Contains a dione functionality, which alters its chemical properties.

    6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Features an imidazo-pyridine moiety, providing different biological activities.

Uniqueness

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one is unique due to the presence of both pyridine and tolyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356708
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-75-0
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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